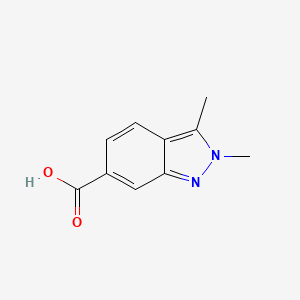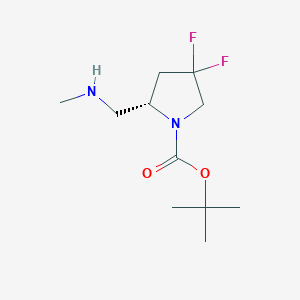![molecular formula C8H11ClN2O B1407315 3-[(2-Chloropyridin-4-yl)oxy]propan-1-amine CAS No. 1289217-34-0](/img/structure/B1407315.png)
3-[(2-Chloropyridin-4-yl)oxy]propan-1-amine
Overview
Description
3-[(2-Chloropyridin-4-yl)oxy]propan-1-amine, also known as Chloropyridin-4-yloxypropan-1-amine, is a compound with a wide range of applications in scientific research. It has been studied extensively in the fields of biochemistry and physiology, and is used in a variety of laboratory experiments.
Scientific Research Applications
Synthesis and Characterization of Complexes
Unsupported hydroxo- and oxo-bridged diiron(III) and mononuclear iron(III) complexes with pyridylbis(aminophenol) ligands have been synthesized and characterized. These complexes demonstrate intricate molecular structures and potential applications in catalysis and material science (Shakya, Powell, & Houser, 2009).
Molecular Dynamics and Anticancer Activity
Molecular dynamics and graph theoretical analysis have been employed to study derivatives of "3-[(2-Chloropyridin-4-yl)oxy]propan-1-amine" for their antiproliferative activity against human breast cancer cell lines. This research indicates the potential of these compounds in designing potent anticancer drugs (Panneerselvam et al., 2022).
Antimicrobial Studies
Synthesis and antimicrobial studies have been conducted on derivatives of "3-[(2-Chloropyridin-4-yl)oxy]propan-1-amine," showing significant antimicrobial properties. These studies highlight the chemical's potential in developing new antimicrobial agents (Tayade, Shekar, & Shekar, 2012).
Catalytic Applications
Research into selective amination of polyhalopyridines catalyzed by palladium-xantphos complexes has revealed efficient pathways to synthesize aminopyridines, including derivatives of "3-[(2-Chloropyridin-4-yl)oxy]propan-1-amine." These findings are crucial for the development of catalytic processes in organic synthesis (Ji, Li, & Bunnelle, 2003).
Synthesis of Energetic Derivatives
Derivatives of "3-[(2-Chloropyridin-4-yl)oxy]propan-1-amine" have been synthesized and evaluated for their potential as energetic materials. This research opens new avenues for the development of advanced materials for use in various industrial applications (Zhao Ku, 2015).
properties
IUPAC Name |
3-(2-chloropyridin-4-yl)oxypropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c9-8-6-7(2-4-11-8)12-5-1-3-10/h2,4,6H,1,3,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRFHRZPWNIONX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1OCCCN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Chloropyridin-4-yl)oxy]propan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Nitro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1407235.png)
![2-Bromo-6-chloropyrazolo[1,5-A]pyridine](/img/structure/B1407237.png)
![Tert-butyl 3-[4-(trifluoromethyl)phenyl]piperazine-1-carboxylate](/img/structure/B1407238.png)
![9-Boc-6-oxa-1,9-diazaspiro[3.6]decane](/img/structure/B1407239.png)


![1-Amino-5-Cbz-5-aza-spiro[2.4]heptane](/img/structure/B1407242.png)

![Methyl 3-methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B1407246.png)
![2-Oxaspiro[3.3]heptan-6-ylmethanol](/img/structure/B1407248.png)
![Methyl 5-fluoro-1H-pyrrolo[2,3-B]pyridine-2-carboxylate](/img/structure/B1407252.png)
